molecular formula C10H12N5O7P B1254783 (4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

Cat. No.: B1254783
M. Wt: 345.21 g/mol
InChI Key: KVBWWGAXRGRKFM-KQYNXXCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-NO-cAMP is a 3',5'-cyclic purine nucleotide obtained by oxygenation of the nitrogen at position 1 on the purine fragment of 3',5'-cyclic AMP. It is a N-oxide, a 3',5'-cyclic purine nucleotide and an adenyl ribonucleotide. It derives from a 3',5'-cyclic AMP.

Scientific Research Applications

Synthesis and Applications

The compound , part of a broader class of similar chemical structures, has been involved in various research applications, particularly in the field of organic chemistry and pharmacology. For instance, the synthesis of related compounds has been explored, with studies demonstrating the creation of 4H-2-acetyl-3-acetylamido furo[3,2-c] benzopyran 4-one and other similar structures. These compounds have shown good antimicrobial activity, indicating their potential in pharmaceutical applications (Mulwad & Hegde, 2009).

Bioactivity and Environmental Impact

Compounds related to the one mentioned have been synthesized with significant bioactivity. For example, derivatives involving a furo[3,2-d][1,3,2]dioxaphosphinin ring system have exhibited lethal effects on specific pathogens and have been shown to degrade in the environment to non-toxic residues, potentially acting as plant nutrients (Kiran et al., 2007). This indicates a dual role as antipathogens and environmental nutrients, showcasing the compound's versatility.

Pharmacological Characterization

The pharmacological properties of similar ligands have been investigated, particularly in their interactions with human adenosine receptors. These studies have found that certain derivatives can act as potent agonists or antagonists at specific receptor subtypes, demonstrating potential applications in treating inflammatory conditions (Bevan et al., 2007).

Synthesis of Derivatives

Research has also focused on the synthesis of various derivatives of this compound. For instance, studies have been conducted on the synthesis of acyclic nucleoside and nucleotide analogs derived from similar structures. These syntheses often explore new chemical pathways and have potential implications in pharmaceutical sciences (Janeba et al., 2000).

Properties

Molecular Formula

C10H12N5O7P

Molecular Weight

345.21 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-2-hydroxy-6-(1-hydroxy-6-iminopurin-9-yl)-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H12N5O7P/c11-8-5-9(13-3-15(8)17)14(2-12-5)10-6(16)7-4(21-10)1-20-23(18,19)22-7/h2-4,6-7,10-11,16-17H,1H2,(H,18,19)/t4-,6-,7-,10-/m1/s1

InChI Key

KVBWWGAXRGRKFM-KQYNXXCUSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)O)O)OP(=O)(O1)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Reactant of Route 2
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Reactant of Route 3
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Reactant of Route 4
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Reactant of Route 5
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
Reactant of Route 6
(4aR,6R,7R,7aS)-6-(6-amino-1-oxo-9H-1lambda(5)-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one

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